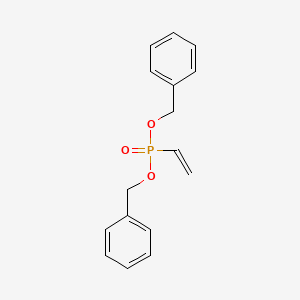
Vinylphosphonic acid dibenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinylphosphonic acid dibenzyl ester is an organophosphorus compound with the chemical formula C16H17O3P It is a derivative of vinylphosphonic acid, where the hydrogen atoms of the phosphonic acid group are replaced by benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinylphosphonic acid dibenzyl ester can be synthesized through the esterification of vinylphosphonic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
CH2=CHP(O)(OH)2+2C6H5CH2OH→CH2=CHP(O)(OCH2C6H5)2+2H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Vinylphosphonic acid dibenzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield vinylphosphonic acid and benzyl alcohol.
Oxidation: The vinyl group can be oxidized to form corresponding phosphonic acids.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Hydrolysis: Vinylphosphonic acid and benzyl alcohol.
Oxidation: Phosphonic acids with oxidized vinyl groups.
Substitution: Various substituted phosphonic esters.
Scientific Research Applications
Vinylphosphonic acid dibenzyl ester has several applications in scientific research:
Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers with unique properties, such as high thermal stability and flame retardancy.
Materials Science: Incorporated into materials to enhance their mechanical and chemical properties.
Biomedicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industrial Applications: Used in the production of adhesives, coatings, and sealants.
Mechanism of Action
The mechanism of action of vinylphosphonic acid dibenzyl ester involves its ability to form strong bonds with various substrates. The phosphonic acid group can interact with metal ions, forming stable complexes. This property is exploited in applications such as corrosion inhibition and surface treatment of metals.
Comparison with Similar Compounds
Similar Compounds
Vinylphosphonic Acid: The parent compound, which lacks the benzyl ester groups.
Dimethyl Vinylphosphonate: A similar compound where the phosphonic acid group is esterified with methyl groups.
Diethyl Vinylphosphonate: Another similar compound with ethyl ester groups.
Uniqueness
Vinylphosphonic acid dibenzyl ester is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties. These properties include enhanced hydrophobicity and the ability to form stable complexes with aromatic compounds.
Properties
Molecular Formula |
C16H17O3P |
|---|---|
Molecular Weight |
288.28 g/mol |
IUPAC Name |
[ethenyl(phenylmethoxy)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C16H17O3P/c1-2-20(17,18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h2-12H,1,13-14H2 |
InChI Key |
NFJBWXJQVBUOME-UHFFFAOYSA-N |
Canonical SMILES |
C=CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















